molecular formula C19H20N4O3S B2371282 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 941191-96-4

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2371282
CAS No.: 941191-96-4
M. Wt: 384.45
InChI Key: KWSJLXOOSUSLMJ-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular weight of 384.46 g/mol It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further linked to a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzenesulfonyl-piperazine intermediate.

    Coupling with Quinazolinone: The benzenesulfonyl-piperazine intermediate is then reacted with a quinazolinone derivative under specific conditions to form the final product. This step often requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Phenylsulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
  • 2-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N4O2S and a molecular weight of 382.48 g/mol. Its structure features a piperazine ring and a quinazolinone moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that this compound may function as an enzyme inhibitor or receptor modulator , affecting various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of histone deacetylases (HDACs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections .

Anticonvulsant Effects

In addition to its anticancer and antimicrobial activities, there is evidence supporting the anticonvulsant effects of related piperazine derivatives. These compounds have shown promise in reducing seizure frequency in animal models .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInhibition of lung cancer cell proliferation with IC50 values ranging from 0.1 to 1.0 μM for HDAC6 inhibition .
Study 2 Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 10 μg/mL .
Study 3 Anticonvulsant PropertiesDemonstrated significant reduction in seizure duration in rodent models .

Comparative Analysis with Similar Compounds

The unique benzenesulfonyl group in this compound differentiates it from other piperazine derivatives. For instance:

CompoundStructureBiological Activity
Compound A 2-{[4-(Phenylsulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-oneModerate anticancer activity
Compound B 2-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-oneLower antimicrobial efficacy

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)27(25,26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJLXOOSUSLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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